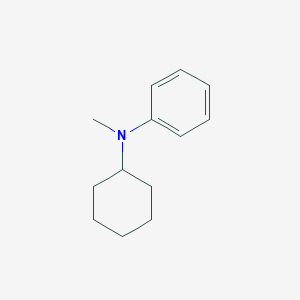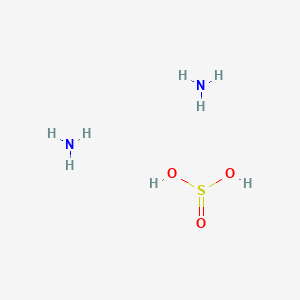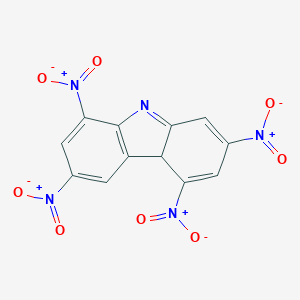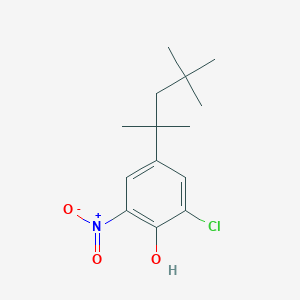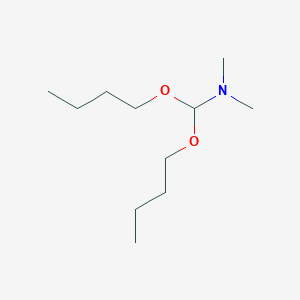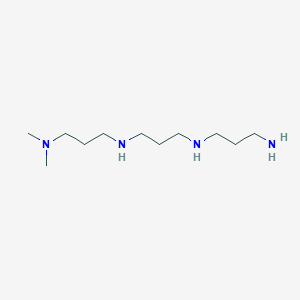
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a tertiary amine with a three-carbon chain that has two secondary amine groups and one primary amine group. It is a colorless liquid that is soluble in water and commonly used as a catalyst in organic synthesis.
Mecanismo De Acción
DMAPA acts as a catalyst by facilitating the reaction between the reactants. It does not participate in the reaction itself but increases the rate of the reaction. DMAPA is a nucleophilic catalyst that can activate carbonyl compounds and promote the formation of the intermediate.
Efectos Bioquímicos Y Fisiológicos
DMAPA has no known biochemical or physiological effects on humans as it is not used as a drug. However, it has been reported to have toxic effects on aquatic organisms, and its use should be regulated to prevent environmental damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPA is an excellent catalyst for organic synthesis due to its high reactivity and selectivity. It is also relatively cheap and readily available, making it an attractive option for laboratory experiments. However, DMAPA is highly reactive and can be hazardous if not handled properly. It should be used with caution, and appropriate safety measures should be taken to prevent accidents.
Direcciones Futuras
There are several future directions for the use of DMAPA in scientific research. One potential application is the synthesis of new drugs and pharmaceuticals. DMAPA can be used as a catalyst in the synthesis of various drug intermediates, which can be further developed into new drugs. Another potential application is the use of DMAPA in the synthesis of new materials. DMAPA can be used in the synthesis of polymers and other materials with unique properties. Overall, DMAPA has significant potential for future research and development in various fields.
Métodos De Síntesis
The synthesis of DMAPA involves the reaction of N,N-dimethylpropane-1,3-diamine with 1,3-dibromopropane in the presence of sodium hydroxide. The reaction takes place at room temperature and produces DMAPA as the final product. The yield of DMAPA can be increased by using excess 1,3-dibromopropane.
Aplicaciones Científicas De Investigación
DMAPA has been extensively used in scientific research due to its ability to act as a catalyst in organic synthesis. It has been used in the synthesis of various organic compounds, such as amides, esters, and ketones. DMAPA is also used as a reagent in the synthesis of peptides and proteins.
Propiedades
Número CAS |
19475-69-5 |
|---|---|
Nombre del producto |
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine |
Fórmula molecular |
C11H28N4 |
Peso molecular |
216.37 g/mol |
Nombre IUPAC |
N'-[3-[3-(dimethylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-15(2)11-5-10-14-9-4-8-13-7-3-6-12/h13-14H,3-12H2,1-2H3 |
Clave InChI |
OYEMOASLKDSYHR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCCNCCCN |
SMILES canónico |
CN(C)CCCNCCCNCCCN |
Otros números CAS |
19475-69-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



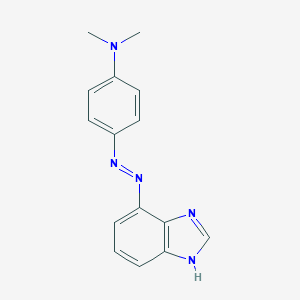
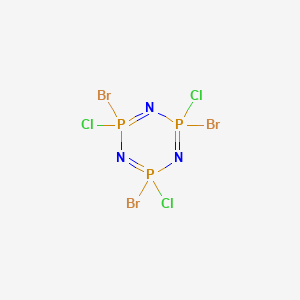
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)



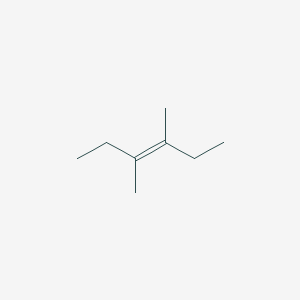
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
